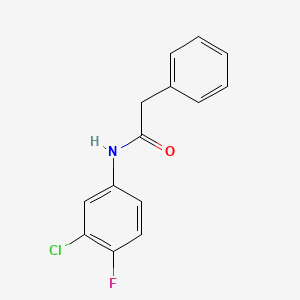
3-(4-methoxybenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxybenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MOB-5-MeO-ODZ and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of MOB-5-MeO-ODZ is not fully understood. However, studies have shown that this compound acts as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MOB-5-MeO-ODZ has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
MOB-5-MeO-ODZ has been shown to exhibit anti-inflammatory and anti-amyloidogenic effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces the expression of COX-2. MOB-5-MeO-ODZ has also been shown to inhibit the aggregation of amyloid-beta peptides and reduce their toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MOB-5-MeO-ODZ is its ease of synthesis. This compound can be synthesized using simple and cost-effective methods. MOB-5-MeO-ODZ also exhibits potent anti-inflammatory and anti-amyloidogenic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and Alzheimer's disease. However, the limitations of MOB-5-MeO-ODZ include its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
Future research on MOB-5-MeO-ODZ could focus on the development of new derivatives with improved solubility and reduced toxicity. Studies could also investigate the potential of MOB-5-MeO-ODZ as a drug candidate for the treatment of other diseases, such as cancer and cardiovascular diseases. In addition, further studies could explore the use of MOB-5-MeO-ODZ as a building block for the synthesis of new materials with unique properties.
Synthesemethoden
The synthesis of MOB-5-MeO-ODZ has been achieved using different methods, including the reaction of 4-methoxybenzyl chloride with 2-methylphenylhydrazine to form 3-(4-methoxybenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole-2-thione. This intermediate product is then oxidized using hydrogen peroxide to obtain the desired compound. Other methods include the reaction of 4-methoxybenzaldehyde with 2-methylphenylhydrazine followed by oxidation using potassium permanganate.
Wissenschaftliche Forschungsanwendungen
MOB-5-MeO-ODZ has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, MOB-5-MeO-ODZ has shown promising results as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease. In material science, MOB-5-MeO-ODZ has been used as a building block for the synthesis of various polymers and as a dopant in organic light-emitting diodes. In organic electronics, MOB-5-MeO-ODZ has been studied as a hole transport material in organic solar cells.
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-5-3-4-6-15(12)17-18-16(19-21-17)11-13-7-9-14(20-2)10-8-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRGOMYUCKTEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5836621.png)



![N'-(4-nitrobenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B5836646.png)
![ethyl 4-[({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B5836649.png)
![2-(2-chlorophenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5836654.png)



![2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzamide](/img/structure/B5836682.png)

